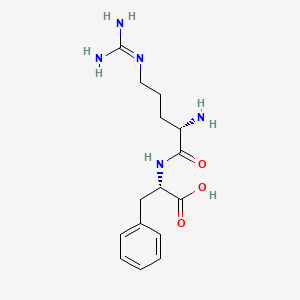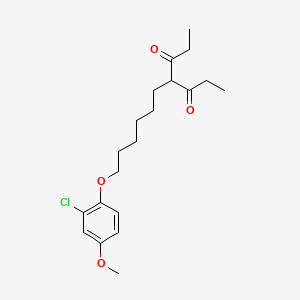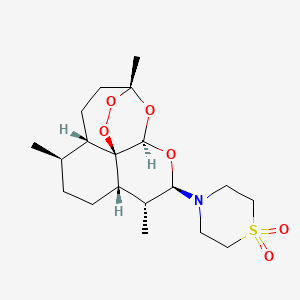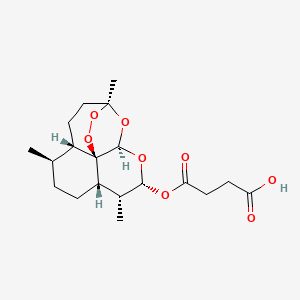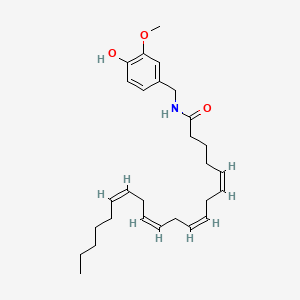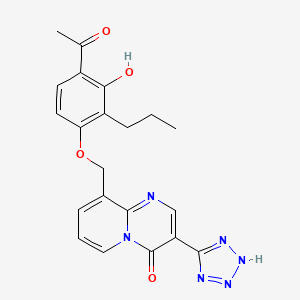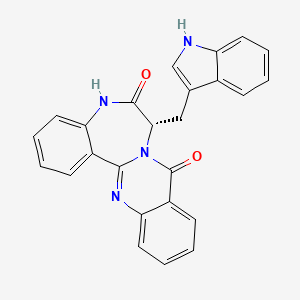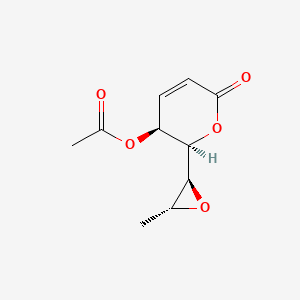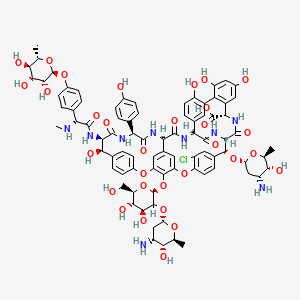
Avoparcin
Overview
Description
Avoparcin is a glycopeptide antibiotic effective against Gram-positive bacteria. It has been used in agriculture as an additive to livestock feed to promote growth in chickens, pigs, and cattle. It is also used as an aid in the prevention of necrotic enteritis in poultry .
Molecular Structure Analysis
Avoparcin is a mixture of two closely related chemical compounds, known as α-avoparcin and β-avoparcin, which differ by the presence of an additional chlorine atom in β-avoparcin .Chemical Reactions Analysis
Avoparcin exists in two forms in the test material, i.e., α- and β-avoparcin, and they were found to be susceptible to hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The most challenging part of work was to identify and estimate the amount of unknown impurities, both organic and inorganic-related ones, given the chemical structure and properties of avoparcin .Scientific Research Applications
Avoparcin in Antibiotic Research
Avoparcin, known as a glycopeptide antibiotic, has been extensively studied for its effectiveness against Gram-positive bacteria. Its structural similarity to vancomycin makes it a valuable compound in researching bacterial cell-wall synthesis and antibiotic resistance mechanisms. The emergence of vancomycin-resistant Enterococci (VRE) has been linked to the use of avoparcin in agriculture, prompting studies into the genetic and environmental factors contributing to antibiotic resistance .
Avoparcin and Growth Promotion Research
The use of avoparcin as a growth promoter in livestock has led to significant research into its effects on animal health and productivity. Studies have investigated the mechanisms by which avoparcin enhances growth and prevents diseases like necrotic enteritis in poultry, providing insights into gut microbiota and metabolic pathways .
Avoparcin in Pharmaceutical Development Research
Finally, the study of avoparcin-like molecules has potential implications for pharmaceutical development. By understanding its mode of action and resistance mechanisms, researchers aim to design new antibiotics that can overcome current limitations and combat resistant bacterial strains .
Mechanism of Action
Target of Action
Avoparcin is primarily effective against Gram-positive bacteria . Its primary targets are bacterial cell-wall precursors, specifically those terminating in the sequence -Lys-D-Ala-D-Ala .
Mode of Action
Avoparcin, like other glycopeptide antibiotics, inhibits bacterial cell wall assembly by interfering with peptidoglycan synthesis . It binds to the D-Ala-D-Ala terminus of the cell wall precursor Lipid II, preventing cross-linking of the growing cell wall and leading to bacterial cell death .
Biochemical Pathways
The interaction of Avoparcin with the D-Ala-D-Ala terminus of Lipid II affects the biosynthesis of bacterial cell walls . This disruption in the cell wall synthesis pathway leads to the inability of the bacteria to maintain their structural integrity, resulting in cell death .
Pharmacokinetics
It is known that glycopeptide antibiotics, in general, have clear dose–response and dose–toxicity correlations . The solution phase binding affinities of α- and β-avoparcin are found to be in the same order as vancomycin, a related glycopeptide antibiotic .
Result of Action
The primary result of Avoparcin’s action is the death of Gram-positive bacteria, including those that cause necrotic enteritis in poultry . The use of avoparcin has been linked to the emergence of vancomycin-resistant enterococci (vre), posing a significant threat to human health .
Action Environment
The efficacy and stability of Avoparcin can be influenced by environmental factors. For instance, the widespread use of Avoparcin in agriculture has led to the emergence of antibiotic-resistant bacterial strains . Following the ban of Avoparcin in the European Union in 1997, there was a significant reduction in acquired resistance in enterococci isolated from human faecal carriers .
Future Directions
properties
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-48-[(2S,4S,5S,6R)-3-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-chloro-18,32,35,37-tetrahydroxy-22-(4-hydroxyphenyl)-19-[[(2R)-2-(methylamino)-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H92ClN9O31/c1-30-64(99)46(85)27-54(115-30)122-72-37-12-20-50(45(84)22-37)120-52-24-38-23-51(73(52)124-83-74(70(105)68(103)53(29-94)121-83)123-55-28-47(86)65(100)31(2)116-55)118-41-17-9-35(10-18-41)67(102)62(92-75(107)57(87-4)33-7-15-42(16-8-33)119-82-71(106)69(104)66(101)32(3)117-82)79(111)88-58(34-5-13-39(95)14-6-34)76(108)90-60(38)78(110)89-59-36-11-19-48(97)43(21-36)56-44(25-40(96)26-49(56)98)61(81(113)114)91-80(112)63(72)93-77(59)109/h5-26,30-32,46-47,53-55,57-72,74,82-83,87,94-106H,27-29,85-86H2,1-4H3,(H,88,111)(H,89,110)(H,90,108)(H,91,112)(H,92,107)(H,93,109)(H,113,114)/t30-,31-,32-,46+,47+,53+,54-,55-,57+,58-,59+,60+,61-,62+,63-,64-,65-,66-,67+,68+,69+,70-,71+,72+,74?,82-,83-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKPPUXRIADSGD-PPRNARJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)O)NC)C1=CC=C(C=C1)O)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9C([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@H]([C@H]([C@@H](O1)C)O)N)OC1=CC=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)C1=CC=C(C=C1)O)NC(=O)[C@@H](C1=CC=C(C=C1)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)NC)O)O)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H92ClN9O31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1747.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Hygroscopic; [Merck Index] | |
| Record name | Avoparcin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3779 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in water, Soluble in N,N-dimethylformamide, dimethyl sulfoxide. Moderately soluble in methanol. | |
| Record name | AVOPARCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7030 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Avoparcin | |
Color/Form |
White, amorphous solid | |
CAS RN |
37332-99-3 | |
| Record name | Avoparcin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037332993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avoparcin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AVOPARCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7030 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
No definitive melting point | |
| Record name | AVOPARCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7030 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: How does Avoparcin exert its antibacterial effect?
A1: Avoparcin, similar to other glycopeptide antibiotics like Vancomycin, targets bacterial cell wall synthesis. It achieves this by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, inhibiting their incorporation into the growing peptidoglycan chain. [] This weakens the bacterial cell wall, ultimately leading to cell lysis and death. [, ]
Q2: Does Avoparcin affect rumen fermentation in ruminant animals?
A2: Yes, studies demonstrate that Avoparcin modifies rumen fermentation by increasing propionate production and inhibiting protein and amino acid degradation. [, , ] This shift in the volatile fatty acid profile can contribute to improved feed efficiency in ruminants. []
Q3: What is the impact of Avoparcin on the gut microbiota of chickens?
A3: Research shows that Avoparcin can alter the composition of the gut microbiota in chickens, specifically the cellulolytic bacteria. [] For instance, Avoparcin supplementation can reduce the numbers of ruminococci while promoting the growth of Bacteroides succinogenes. []
Q4: What is the molecular formula and weight of Avoparcin?
A4: Avoparcin is a complex mixture of closely related glycopeptide structures. The two major components are α-Avoparcin and β-Avoparcin. Detailed structural information, including molecular formulas and weights, can be found in the original research articles. [, , ]
Q5: What spectroscopic techniques are used to characterize Avoparcin?
A5: Various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD) spectroscopy, and UV-Vis spectrophotometry, have been employed to elucidate the structural and conformational properties of Avoparcin and its analogues. [, ]
Q6: Does Avoparcin exhibit any catalytic properties?
A6: Avoparcin primarily functions as a binding agent, inhibiting enzymatic activity rather than directly catalyzing reactions. Its mechanism of action relies on forming a stable complex with the D-alanyl-D-alanine substrate, preventing its interaction with bacterial enzymes involved in cell wall synthesis. [, ]
Q7: How do structural modifications of Avoparcin affect its antibacterial activity?
A7: Research indicates that even minor structural differences in Avoparcin analogues can significantly impact their antibacterial activity. For example, β-Avoparcin and epi-β-Avoparcin, differing only in stereochemistry at one position, exhibit a 10- to 100-fold difference in activity. [] These findings highlight the importance of specific structural features for Avoparcin's interaction with its target.
Q8: Has Avoparcin been shown to improve growth performance in livestock animals?
A8: Numerous studies have demonstrated the growth-promoting effects of Avoparcin in various livestock animals, including chickens, turkeys, pigs, and cattle. [, , , ] These effects are attributed to improved feed efficiency and increased weight gain. [, ]
Q9: What is the link between Avoparcin use and Vancomycin resistance?
A9: The widespread use of Avoparcin as a feed additive in Europe has been linked to the emergence and spread of Vancomycin-resistant enterococci (VRE). [, , ] This is due to the structural similarity between Avoparcin and Vancomycin, leading to cross-resistance, where resistance mechanisms against Avoparcin confer resistance to Vancomycin. [, ]
Q10: What analytical methods are used to detect and quantify Avoparcin?
A10: Several analytical methods have been developed for Avoparcin detection and quantification, including bioassays, high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE). [, , ] These methods aim to ensure the accurate monitoring of Avoparcin residues in food products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



